2-Methoxypyrimidine-4-carbonitrile
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Overview
Description
2-Methoxypyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with methoxy and cyano substituents. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methoxypyrimidine with sodium cyanide in the presence of a suitable solvent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide or other nucleophiles in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Methoxypyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active pyrimidines.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. Its structural similarity to nucleotides allows it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, its ability to modulate enzyme activity and receptor interactions contributes to its diverse biological effects .
Comparison with Similar Compounds
- 4-Methoxypyrimidine-2-carbonitrile
- 2-Amino-4-methoxypyrimidine
- 2,4-Dimethoxypyrimidine
Comparison: 2-Methoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-methoxypyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXHBFMEEWAVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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